3-Chloro-3-(4-fluorophenyl)acrylonitrile

Description

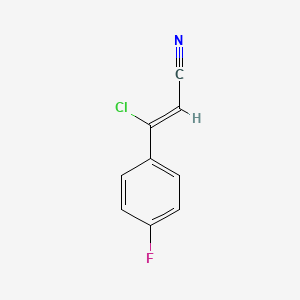

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJZLGBSSYBYSY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126417-76-3 | |

| Record name | 126417-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the (Z)-isomer of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. Intended for researchers, chemists, and drug development professionals, this document delves into the theoretical principles behind the observed spectral features, offers detailed peak assignments, and presents standardized protocols for data acquisition and processing. The guide emphasizes the causal relationships between the molecule's structure—including its stereochemistry and the electronic effects of its substituents (chloro, fluoro, and cyano groups)—and the resulting NMR chemical shifts and coupling constants.

Introduction: Structural Elucidation via NMR

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a substituted vinyl halide of interest in synthetic chemistry and materials science. Its structure presents a unique combination of functionalities: a para-substituted fluorophenyl ring, a cyano group, and a chlorine atom all attached to a carbon-carbon double bond. This arrangement leads to a specific electronic environment that is well-suited for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy serves as an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can glean precise information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule. For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, NMR is critical for confirming the (Z)-configuration and for assigning the signals corresponding to the aromatic, vinylic, and nitrile moieties.

The presence of the fluorine atom provides an additional layer of diagnostic information, as ¹⁹F-¹H and ¹⁹F-¹³C spin-spin coupling can be observed, further validating spectral assignments. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the (Z)-isomer, providing both the reported data and the scientific rationale behind the assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, two main regions of interest are the aromatic region and the vinylic region.

Theoretical Expectations

-

Aromatic Protons (4-fluorophenyl group): The para-substitution pattern of the fluorophenyl ring results in chemical and magnetic symmetry. This typically gives rise to an AA'BB' spin system, which often appears as two distinct multiplets or doublets of doublets. The fluorine atom, being highly electronegative, is expected to deshield the ortho-protons (H-2', H-6') more than the meta-protons (H-3', H-5'). Furthermore, coupling between the protons and the adjacent ¹⁹F nucleus is anticipated, with ³J(H,F) coupling being more significant for the ortho-protons.

-

Vinylic Proton: A single proton is attached to the double bond. Its chemical shift is influenced by several factors: the deshielding effect of the C=C double bond, the anisotropic effect of the cyano group, and conjugation with the aromatic ring. This proton is expected to appear as a singlet, as it has no adjacent proton neighbors.

Observed ¹H NMR Data and Interpretation

The experimental ¹H NMR data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, acquired at 400 MHz in Chloroform-d (CDCl₃), is summarized below.

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2', H-3', H-5', H-6') | 7.03–8.34 | Multiplet | 4H |

| Vinylic (H-2) | 7.63 | Singlet | 1H |

Data sourced from Benchchem. [1]

Interpretation:

-

Aromatic Protons (δ 7.03–8.34 ppm): The broad multiplet observed in this range is characteristic of the four protons on the para-substituted fluorophenyl ring.[1] The complex nature of this signal arises from the combined effects of proton-proton coupling and proton-fluorine coupling. The wide chemical shift range suggests significant electronic influence from the substituents on the acrylonitrile backbone.

-

Vinylic Proton (δ 7.63 ppm): The appearance of a singlet at 7.63 ppm is definitively assigned to the vinylic proton.[1] Its downfield shift is consistent with the deshielding effects of the adjacent cyano group and the chlorine-bearing carbon. The singlet multiplicity confirms the absence of any vicinal protons, which is consistent with the molecular structure.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed. However, coupling to other abundant nuclei, such as ¹⁹F, is prominent and provides crucial structural information.

Theoretical Expectations

-

Aromatic Carbons: The 4-fluorophenyl ring should exhibit four distinct carbon signals due to symmetry. The carbon directly bonded to the fluorine (C-4', ipso-carbon) will show a large one-bond coupling constant (¹J(C,F)). The ortho- (C-3', C-5') and meta- (C-2', C-6') carbons will show smaller two- and three-bond couplings, respectively. The carbon attached to the acrylonitrile group (C-1') will also be distinct.

-

Acrylonitrile Carbons: Three signals are expected: one for the nitrile carbon (C≡N), which typically appears in the 115-120 ppm range, and two for the vinylic carbons (C-2 and C-3). The carbon bearing the chlorine atom (C-3) is expected to be significantly downfield compared to the carbon bearing the vinylic proton (C-2).

Observed ¹³C NMR Data and Interpretation

The experimental ¹³C NMR data, acquired at 400 MHz in CDCl₃, is presented below.

| Assigned Carbon | Chemical Shift (δ, ppm) | Key Feature |

| Nitrile (C-1) | 117.5 | Characteristic nitrile signal |

| Fluorinated Aromatic (C-1' to C-6') | 116.1–134.1 | Multiple signals with C-F coupling |

| Chlorine-bearing Vinylic (C-3) | 101.6 | Shielded by chlorine, deshielded by phenyl |

| Proton-bearing Vinylic (C-2) | Not explicitly reported | Expected in the olefinic region |

Data sourced from Benchchem. [1]

Interpretation:

-

Nitrile Carbon (δ 117.5 ppm): This signal falls squarely within the expected range for a nitrile carbon, confirming the presence of the -C≡N group.[1]

-

Fluorinated Aromatic Carbons (δ 116.1–134.1 ppm): This range encompasses the signals for the six carbons of the fluorophenyl ring.[1] The presence of C-F coupling within this region is a key diagnostic feature for assigning these carbons. A detailed analysis using 2D NMR techniques or comparison with spectral databases would be required for the unambiguous assignment of each specific carbon within this cluster.

-

Chlorine-bearing Vinylic Carbon (δ 101.6 ppm): The signal at 101.6 ppm is assigned to the vinylic carbon atom bonded to both the chlorine and the phenyl ring.[1] Its chemical shift is a result of the competing electronic effects of the attached groups.

Experimental Protocols and Workflow

The acquisition of high-quality NMR data is predicated on meticulous experimental technique. The following sections outline a validated protocol for the analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the solid 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak at δ ~7.26 ppm.[1]

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Referencing: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to δ 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing.[2]

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR sample analysis.

Instrument Parameters

-

Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 8-16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024-4096 scans (due to low ¹³C sensitivity).

-

Relaxation Delay (d1): 2-5 seconds.

-

Stereochemistry: Confirmation of the (Z)-Isomer

The provided data corresponds to (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile. In this isomer, the 4-fluorophenyl group and the cyano group are on the same side of the C=C double bond. This stereochemistry is critical as the (E)-isomer would exhibit different chemical shifts due to the varying spatial arrangement of the substituents.

The definitive assignment of stereochemistry can be achieved using 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY). For the (Z)-isomer, a NOE correlation would be expected between the vinylic proton and the ortho-protons of the phenyl ring due to their spatial proximity. The absence of this correlation would suggest the (E)-isomer.

The following diagram illustrates the key structural relationships influencing the NMR spectrum.

Caption: Structural features and their NMR effects.

Conclusion

The ¹H and ¹³C NMR spectra of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile provide a wealth of structural information that is fully consistent with its proposed structure. The ¹H spectrum is characterized by a downfield vinylic singlet and a complex aromatic multiplet, while the ¹³C spectrum clearly shows the nitrile, chlorine-bearing vinylic, and fluorinated aromatic carbons. The specific chemical shifts and coupling patterns are direct consequences of the electronic and steric properties of the chloro, fluoro, and cyano substituents, as well as the defined (Z)-stereochemistry of the double bond. This guide provides a robust framework for researchers to confidently identify and characterize this molecule using standard NMR spectroscopic techniques.

References

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of the Cyano Group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic signature of the cyano (C≡N) group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the electronic and structural factors that influence the C≡N stretching frequency, provide a detailed, self-validating protocol for sample analysis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and present a thorough guide to spectral interpretation. The objective is to equip the reader with the expertise to accurately identify, characterize, and validate this specific molecular moiety, which is of significant interest in medicinal chemistry and materials science.

Part 1: Theoretical Principles of the C≡N Stretching Vibration

The nitrile functional group (–C≡N) is a powerful reporter in infrared spectroscopy. Its triple bond gives rise to a stretching vibration (ν) in a relatively clean region of the spectrum, making it highly diagnostic. For simple, saturated aliphatic nitriles, this sharp and intense absorption band typically appears in the 2240-2260 cm⁻¹ range[1]. However, the specific chemical environment of the cyano group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile introduces predictable electronic effects that shift this frequency.

Causality Behind the Expected Frequency Shift:

The structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile incorporates three key features that collectively influence the electron density and, therefore, the force constant of the C≡N triple bond:

-

α,β-Conjugation: The nitrile group is conjugated with the adjacent carbon-carbon double bond (an acrylonitrile system). This delocalization of π-electrons across the C=C–C≡N system slightly weakens the C≡N triple bond, reducing its force constant. A lower force constant requires less energy to vibrate, thus shifting the absorption to a lower wavenumber (frequency)[1][2][3]. For conjugated nitriles, this shift typically moves the peak into the 2220-2240 cm⁻¹ region[1][4].

-

Inductive Effects (-I): The molecule contains two strongly electronegative halogen atoms: a chlorine atom attached to the double bond and a fluorine atom on the phenyl ring. Both atoms exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the cyano group, which would typically strengthen the C≡N bond and shift its frequency to a higher wavenumber.

-

Resonance Effects: The phenyl ring and the chlorine atom can also participate in resonance, which can either donate or withdraw electron density. The interplay between inductive and resonance effects determines the final electron distribution.

Predicted Absorption: For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the conjugation effect is expected to be the dominant factor, lowering the frequency from the saturated nitrile baseline. The strong inductive effects of the halogens will counteract this shift to some degree. Therefore, the C≡N stretching frequency is predicted to be at the lower end of the typical range for conjugated nitriles. Spectroscopic data for this specific compound confirms the C≡N stretch appears as a strong, sharp peak at 2208 cm⁻¹ [5].

Part 2: Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, speed, and minimal sample preparation, making it ideal for solid powder samples[6][7]. The protocol described below is designed to be a self-validating system, ensuring reproducibility and accuracy.

Principle of ATR-FTIR: In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal[6][8]. The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or ZnSe crystal

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free laboratory wipes

Step-by-Step Experimental Workflow

The following protocol ensures high-quality, reproducible spectral acquisition.

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Trustworthiness through Self-Validation:

-

Background Collection: Collecting a background spectrum before each sample measurement is a critical self-validating step. It computationally subtracts the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself, ensuring the final spectrum is solely that of the sample[7].

-

Consistent Pressure: Applying consistent pressure with the ATR arm ensures reproducible penetration depth of the evanescent wave, leading to consistent peak intensities between measurements.

-

Cleaning Protocol: Cleaning the crystal with a solvent before and after each measurement prevents cross-contamination and the appearance of artifact peaks from previous samples.

Part 3: Spectral Interpretation and Data Analysis

The resulting IR spectrum provides a molecular fingerprint. For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the key is to identify not only the cyano peak but also other characteristic absorptions to confirm the overall structure.

Analysis of the Cyano Group Peak:

-

Position: As predicted and confirmed, the peak appears at 2208 cm⁻¹ [5]. Its location in the triple bond region (2000-2500 cm⁻¹) is highly indicative of a nitrile or alkyne[3].

-

Intensity: The C≡N bond is highly polarized, and its stretching causes a significant change in the bond dipole moment. This results in a characteristically strong absorption band[1][9].

-

Shape: The peak should be sharp and narrow . This is typical for nitrile stretches, as they are less affected by hydrogen bonding, which tends to broaden peaks like O-H stretches[1].

Summary of Expected Vibrational Frequencies:

The table below summarizes the key diagnostic peaks for 3-Chloro-3-(4-fluorophenyl)acrylonitrile, providing a holistic view for structural confirmation.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Cyano (C≡N) | Stretch | 2208 [5] | Strong | Primary diagnostic peak. Lowered frequency due to conjugation. |

| Alkene (C=C) | Stretch | 1638[5] | Moderate | Confirms the acrylonitrile backbone. |

| Aromatic Ring | C=C Stretch (in-ring) | ~1600, ~1500, ~1450 | Variable | A series of peaks confirms the presence of the phenyl group[10]. |

| Aryl-Fluorine (C-F) | Stretch | 1246[5] | Strong | Strong absorption typical for C-F bonds in the fingerprint region. |

| Alkene-Chlorine (C-Cl) | Stretch | 1207[5] | Moderate | Found in the fingerprint region. |

| Aromatic C-H | Stretch | >3000 | Weak | Confirms sp² C-H bonds of the phenyl ring. |

| Alkene C-H | Stretch | ~3050-3100 | Weak | Confirms the vinylic proton. |

Conclusion

The infrared spectroscopic analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is a precise and reliable method for its structural characterization. The cyano group provides a distinct and intense absorption at approximately 2208 cm⁻¹, a frequency dictated by a balance between the lowering effect of π-conjugation and the raising effect of halogen-induced induction. By employing a robust ATR-FTIR protocol and a comprehensive understanding of the contributing electronic factors, researchers can confidently identify this key functional group. The correlation of the cyano peak with other characteristic bands, such as the C=C, C-F, and C-Cl stretches, provides a powerful, holistic confirmation of the molecular structure, essential for quality control, reaction monitoring, and drug development pipelines.

References

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2026, from [Link]

-

Infrared (IR) spectroscopy: More complicated molecules | Resource. (n.d.). RSC Education. Retrieved January 15, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

-

5 Nitrile IR Tips - Berkeley Learning Hub. (2024, October 19). Berkeley Learning Hub. Retrieved January 15, 2026, from [Link]

-

05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. Retrieved January 15, 2026, from [Link]

-

IR spectrum: Nitriles - Química Organica.org. (n.d.). Química Organica.org. Retrieved January 15, 2026, from [Link]

-

5.4: Infrared Spectroscopy - Chemistry LibreTexts. (2022, October 7). Retrieved January 15, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST. Retrieved January 15, 2026, from [Link]

-

ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved January 15, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 15, 2026, from [Link]

-

IR Spectroscopy by Functional Group. (n.d.). UMass OWL. Retrieved January 15, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Infrared (IR) spectroscopy: More complicated molecules | Resource | RSC Education [edu.rsc.org]

- 4. users.wfu.edu [users.wfu.edu]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, a substituted aromatic nitrile of interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document moves beyond theoretical prediction to offer a field-proven perspective on the compound's fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. We will explore the causal mechanisms driving bond cleavages, including the influence of halogen substituents, the nitrile group, and the aromatic system. This guide furnishes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with a self-validating framework for the structural elucidation and confirmation of this and structurally related molecules.

Compound Overview and Physicochemical Properties

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a multifaceted molecule characterized by several key functional groups that dictate its fragmentation behavior: a 4-fluorophenyl ring, a vinyl group, a chlorine atom, and a nitrile moiety. The interplay of these groups under ionization creates a unique and diagnostic mass spectrum.

The molecular formula of the compound is C₉H₅ClFN.[1][2] Its structure imparts significant stability, particularly to the molecular ion, due to the conjugated aromatic system.[3] The presence of chlorine is a critical diagnostic feature, as its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) will produce characteristic isotopic patterns for any chlorine-containing ion, appearing as peaks separated by 2 m/z units (M+ and M+2).[4]

| Property | Value | Source |

| Chemical Name | (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile | [5] |

| CAS Number | 126417-76-3; 126417-77-4 | [5] |

| Molecular Formula | C₉H₅ClFN | [1][2] |

| Average Molecular Weight | 181.59 g/mol | [1][5] |

| Monoisotopic Mass | 181.0095 Da (for ³⁵Cl) | [6] |

Electron Ionization (EI) Fragmentation Pathways

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, resulting in the formation of an energetically unstable molecular radical cation (M•+) that undergoes extensive and predictable fragmentation.[7][8] The resulting fragmentation pattern is a fingerprint that is highly useful for structural confirmation.

The primary fragmentation events for 3-Chloro-3-(4-fluorophenyl)acrylonitrile are initiated by the radical cation at m/z 181 (and its ³⁷Cl isotope at m/z 183). The most favored pathways involve the cleavage of the weakest bonds or the loss of stable neutral species.

Key Predicted EI Fragmentation Pathways:

-

Loss of a Chlorine Radical (•Cl): This is a highly probable fragmentation pathway, initiated by the homolytic cleavage of the C-Cl bond. This results in a stable, resonance-delocalized cation at m/z 146 . This fragment is expected to be a major peak in the spectrum.[5]

-

Loss of a Cyano Radical (•CN): Cleavage of the C-CN bond yields a cation at m/z 155/157 . Aromatic nitriles are known to exhibit fragmentation via the loss of the •CN radical (M-26).[4]

-

Loss of Hydrogen Cyanide (HCN): The elimination of a stable neutral molecule, HCN, is a common fragmentation route for nitriles, leading to a radical cation at m/z 154/156 .[4]

-

Formation of the Fluorophenyl Cation: Cleavage of the bond between the aromatic ring and the acrylonitrile side chain can produce the stable fluorophenyl cation at m/z 95 .

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Predicted ESI-MS/MS Fragment Summary

| Precursor m/z | Product m/z | Proposed Formula | Neutral Loss | Mechanistic Rationale |

| 182/184 | 146 | [C₉H₆FN]⁺ | HCl | Elimination of stable neutral HCl |

| 182/184 | 155/157 | [C₈H₆ClF]⁺ | HCN | Elimination of stable neutral HCN |

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided as a validated starting point for analysis. The choice between GC-MS and LC-MS depends on the sample matrix and the goals of the analysis; GC-MS is often preferred for volatile, thermally stable compounds to leverage extensive EI libraries, while LC-MS is superior for less volatile compounds or complex mixtures.

Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is designed to achieve sharp chromatographic peaks and generate a classic, library-searchable EI spectrum.

-

Sample Preparation: Dissolve 1 mg of 3-Chloro-3-(4-fluorophenyl)acrylonitrile in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

GC System:

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Split/splitless injector at 250°C. Use a 1 µL injection in split mode (e.g., 50:1 split ratio).

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Protocol: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

This method is ideal for confirming molecular weight and obtaining structurally informative fragment data through CID.

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of acetonitrile/water (50:50 v/v) to create a 100 µg/mL stock. Further dilute to ~1 µg/mL for analysis.

-

LC System:

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

MS System:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion at m/z 182/184.

-

MS/MS Scan: Select the precursor ion (m/z 182) for CID. Apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

-

Caption: General analytical workflow for MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is highly predictable and provides definitive structural information. Under EI conditions, the key diagnostic fragments arise from the loss of chlorine (m/z 146) and the cyano group (m/z 155/157), with the isotopic signature of chlorine serving as a crucial confirmation. In ESI-MS/MS, the protonated molecule fragments via the clean neutral loss of HCl (product ion at m/z 146). The provided protocols offer a robust foundation for researchers in drug development and chemical synthesis to confidently identify and characterize this molecule, ensuring both scientific integrity and analytical certainty.

References

- University of Adelaide. (n.d.). Mass Spectrometry: Fragmentation.

-

Song, Y., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-72. [Link]

-

ResearchGate. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

-

ResearchGate. (n.d.). Mass fragment spectra of vinyl chloride (VC) obtained from the NIST...[Link]

-

Publisso. (2021). Determination of vinyl chloride in workplace air using gas chromatography. [Link]

-

ResearchGate. (2018). Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography/mass spectrometry. [Link]

-

Czech Journal of Food Sciences. (2003). Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of...[Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

NIST. (n.d.). Ethene, chloro-. Retrieved from the NIST WebBook. [Link]

-

ResearchGate. (2002). Electrospray mass spectrometry of stable iminyl nitroxide and nitronyl nitroxide free radicals. [Link]

-

Chemdad. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Retrieved from Chemdad product page. [Link]

-

PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

-

ChemSrc. (n.d.). 3-chloro-3-(4-chlorophenyl)acrylonitrile. Retrieved from ChemSrc product page. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Spectroscopy Online. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ResearchGate. (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

PubMed. (2011). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

-

Organic Spectroscopy International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

Sources

- 1. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. benchchem.com [benchchem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile [orgspectroscopyint.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Chemical properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

This guide provides a comprehensive technical overview of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, a halogenated vinyl nitrile of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a substituted acrylonitrile featuring a vinyl system functionalized with a nitrile group, a chlorine atom, and a 4-fluorophenyl ring. This combination of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. The steric hindrance between the phenyl ring and the chloro/nitrile groups can lead to a nonplanar geometry, influencing its reactivity and interaction with biological targets.[1]

The fundamental properties of the (Z)-isomer are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | [1] |

| CAS Number | 126417-76-3; 126417-77-4 | [1][2] |

| Molecular Formula | C₉H₅ClFN | [2][3] |

| Molecular Weight | 181.59 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 90-93 °C | [2] |

| Boiling Point | 275.1±25.0 °C (Predicted) | [2] |

| Density | 1.272±0.06 g/cm³ (Predicted) | [2] |

| InChI Key | QYJZLGBSSYBYSY-UITAMQMPSA-N | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="N", pos="3.5,0!"]; C1 [label="C", pos="2.5,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.5,0!"]; Cl [label="Cl", pos="1.5,1.5!"]; H1 [label="H", pos="-0.25,-0.5!"]; C4 [label="C", pos="1.5,-1.5!"]; C5 [label="C", pos="2.5,-2.25!"]; H2 [label="H", pos="3.25,-1.75!"]; C6 [label="C", pos="2.5,-3.25!"]; F [label="F", pos="3.5,-4!"]; C7 [label="C", pos="1.5,-4!"]; H3 [label="H", pos="1.5,-4.75!"]; C8 [label="C", pos="0.5,-3.25!"]; H4 [label="H", pos="-0.25,-3.75!"]; C9 [label="C", pos="0.5,-2.25!"]; H5 [label="H", pos="-0.25,-1.75!"]; // Bonds C1 -- N [style=triple]; C2 -- C1; C3 -- C2 [style=double]; C2 -- Cl; C3 -- H1; C3 -- C4; C4 -- C5 [style=double]; C5 -- H2; C5 -- C6; C6 -- F; C6 -- C7 [style=double]; C7 -- H3; C7 -- C8; C8 -- H4; C8 -- C9 [style=double]; C9 -- H5; C9 -- C4;

}

Caption: 2D Structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic methods. The data presented here are consistent with the assigned structure and provide a baseline for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by two main regions. The aromatic protons of the para-substituted fluorophenyl ring appear as a multiplet between δ 7.03–8.34 ppm.[1] A distinct singlet for the vinyl proton adjacent to the nitrile group is observed at approximately δ 7.63 ppm.[1] The integration of these regions confirms the proton count of the molecule.

-

¹³C NMR (400 MHz, CDCl₃): The carbon spectrum provides key structural information. The nitrile carbon resonates at δ 117.5 ppm.[1] The carbon atom bearing the chlorine (C-Cl) is found further downfield at δ 101.6 ppm.[1] The fluorinated aromatic carbons exhibit signals between δ 116.1–134.1 ppm, with characteristic splitting patterns due to carbon-fluorine (C-F) coupling.[1]

Infrared (IR) Spectroscopy

The IR spectrum displays strong, characteristic absorption bands that confirm the presence of the key functional groups:

-

C≡N stretch: A strong and sharp peak is observed at 2,208 cm⁻¹, indicative of the nitrile group.[1]

-

C=C stretch: A moderate band at 1,638 cm⁻¹ corresponds to the carbon-carbon double bond of the acrylonitrile backbone.[1]

-

C-F stretch: A signal at 1,246 cm⁻¹ is characteristic of the carbon-fluorine bond.[1]

-

C-Cl stretch: The carbon-chlorine stretch is observed around 1,207 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of 181.59, consistent with the molecular formula C₉H₅ClFN.[1] Common fragmentation patterns include the loss of a chlorine atom (m/z 146.59) and the loss of a cyanide radical (m/z 138.54).[1]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 3-chloro-3-aryl-acrylonitriles is typically achieved via a Vilsmeier-Haack type reaction. This involves the reaction of a substituted acetophenone with a Vilsmeier reagent (generated in situ from a formamide, like N,N-dimethylformamide (DMF), and an activating agent such as phosphoryl chloride or oxalyl chloride), followed by treatment with hydroxylamine.

A representative protocol for the synthesis of the analogous (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-fluoroacetophenone demonstrates the core principles of this transformation.[4][5] The reaction proceeds by forming a β-chloro vinyliminium salt intermediate, which is then converted to the final acrylonitrile product.

Caption: Generalized synthetic workflow for the target compound.

Detailed Synthesis Protocol

Causality: This protocol is adapted from a validated synthesis of a structural isomer.[4][5] The use of phosphoryl chloride with DMF generates the electrophilic Vilsmeier reagent necessary for the initial formylation-chlorination of the acetophenone. The subsequent addition of hydroxylamine hydrochloride facilitates the conversion to the nitrile functionality. Temperature control is critical to manage the exothermic nature of the additions and ensure high conversion.

-

Reaction Setup: Charge a suitable reaction vessel with 4-fluoroacetophenone (1.0 eq) and N,N-dimethylformamide (DMF, ~7 volumes).

-

Vilsmeier Reagent Formation: While maintaining the temperature at approximately 40°C, add phosphoryl chloride (~1.75 eq) dropwise to the solution. The temperature should be carefully controlled during the addition.

-

Intermediate Formation: Stir the resulting mixture at 40°C overnight to ensure complete conversion to the intermediate β-chloro vinyliminium salt. Progress can be monitored by HPLC or TLC.

-

Nitrile Formation: Prepare a solution of hydroxylamine hydrochloride (~1.1 eq) in DMF (~3 volumes). Add this solution dropwise to the reaction mixture, maintaining the temperature between 39-45°C.

-

Reaction Completion: Stir for approximately 15-30 minutes at 40°C after the addition is complete. Monitor for full conversion.

-

Work-up and Isolation: Cool the reaction mixture to 15-20°C. Add water (~10 volumes) dropwise, ensuring the temperature does not exceed 25°C. Cool the resulting slurry to ~5°C and stir for 20-30 minutes to maximize precipitation.

-

Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum at ~40°C to yield the title compound.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional domains: the activated double bond, the vinyl chloride, and the nitrile group.

-

Nucleophilic Vinylic Substitution: The chlorine atom is activated by the adjacent electron-withdrawing nitrile group, making it susceptible to substitution by various nucleophiles (e.g., amines, thiols, alkoxides). This pathway is a powerful tool for introducing diverse functionalities.

-

Reactions at the Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Double Bond Reactivity: The electron-deficient nature of the double bond allows for Michael-type addition reactions with soft nucleophiles.

Caption: Key reactivity pathways for the title compound.

Relevance in Drug Discovery and Materials Science

While 3-Chloro-3-(4-fluorophenyl)acrylonitrile itself may not have reported biological activity, its true value lies in its role as a versatile chemical building block. The acrylonitrile scaffold is a well-established pharmacophore in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The compound serves as a precursor for synthesizing more complex heterocyclic systems. The strategic placement of reactive handles allows for controlled, stepwise elaboration into novel chemical entities. Its structural framework is considered valuable for developing derivatives with optimized pharmacokinetic profiles, potentially in fields like oncology.[1]

-

Role of the Nitrile Group: In many pharmaceuticals, the nitrile group acts as a potent hydrogen bond acceptor or a bioisostere for a carbonyl group, facilitating strong interactions with enzyme active sites.[6] For example, in non-steroidal aromatase inhibitors like letrozole, the nitrile group is essential for binding and inhibitory activity.[6]

-

Impact of Halogenation: The presence of both fluorine and chlorine atoms significantly influences the molecule's properties. The 4-fluoro substituent can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions. The chlorine atom, as discussed, serves as an excellent leaving group for synthetic diversification. The incorporation of halogens is a common strategy in drug design to modulate a compound's lipophilicity, absorption, and metabolic profile.[7]

Safety, Handling, and Storage

As a substituted acrylonitrile, this compound must be handled with appropriate caution, assuming hazards similar to those of the parent acrylonitrile structure until proven otherwise.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302).[3] It is associated with the GHS07 pictogram (exclamation mark).[3] General hazards for acrylonitriles include toxicity via inhalation, ingestion, and dermal contact, as well as skin and eye irritation.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. The parent compound, acrylonitrile, is known to be absorbed through the skin and can cause delayed systemic effects.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified under Storage Class 11 (Combustible Solids).[3]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

-

Chemdad. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. [Link]

-

Drug Approvals International. (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

-

Chemsrc. 3-chloro-3-(4-chlorophenyl)acrylonitrile | CAS#:78583-86-5. [Link]

-

Organic Spectroscopy International. (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. [Link]

-

Wikipedia. Acrylonitrile. [Link]

-

Organic Syntheses. Procedure for β-Aminopropionitrile Synthesis. [Link]

-

Cefic. Acrylonitrile Group Guideline for the Safe Handling and Distribution. [Link]

-

U.S. Environmental Protection Agency. Acrylonitrile Fact Sheet. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

-

World Health Organization. Acrylonitrile: Information and recommendations for first responders. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

American Chemical Society. Acrylonitrile. [Link]

-

PubChem. 3-Chloro-3-phenyl-acrylonitrile. [Link]

-

Rackcdn.com. Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. [Link]

-

PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Acrylonitrile Medical Management Guidelines. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. drugapprovalsint.com [drugapprovalsint.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile [orgspectroscopyint.blogspot.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. epa.gov [epa.gov]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

IUPAC nomenclature of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract

Systematic nomenclature is the bedrock of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. For researchers, scientists, and professionals in drug development, precision in chemical naming is paramount for patent filings, regulatory submissions, and the reproducibility of scientific research. This technical guide provides a comprehensive, in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 3-Chloro-3-(4-fluorophenyl)acrylonitrile. By deconstructing the molecule and applying the principles of substitutive nomenclature, this paper serves as a self-validating protocol for naming complex, multifunctional organic compounds. We will explore the logic behind functional group priority, parent chain selection, substituent naming, and the critical determination of stereochemistry, providing field-proven insights grounded in authoritative chemical standards.

Foundational Principles of IUPAC Nomenclature

The IUPAC provides a universal framework for naming chemical compounds, allowing any chemist worldwide to reconstruct a molecule's structure from its name.[1] The system is primarily based on substitutive nomenclature, which treats a molecule as a parent structure (typically a hydrocarbon chain or ring system) modified by various functional groups.[1] The process of naming involves a hierarchical set of rules designed to address molecular complexity in a logical sequence.

A key principle is the prioritization of functional groups. When a molecule contains multiple functional groups, one is designated as the "principal" group, which dictates the suffix of the IUPAC name. All other groups are treated as substituents and are indicated by prefixes.[2][3] The priority order is determined by a set of established rules, generally correlating with the oxidation state of the carbon atom within the group.[4]

Table 1: Abbreviated Functional Group Priority

| Priority | Functional Group Class | Formula | Suffix (if Principal) | Prefix (if Substituent) |

| High | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| Nitriles | -C≡N | -nitrile | cyano- | |

| Aldehydes | -CHO | -al | oxo- | |

| Ketones | >C=O | -one | oxo- | |

| Alcohols | -OH | -ol | hydroxy- | |

| Amines | -NH₂ | -amine | amino- | |

| Low | Alkenes | >C=C< | -ene | alkenyl- |

| Alkynes | -C≡C- | -yne | alkynyl- | |

| Halides | -F, -Cl | (none) | fluoro-, chloro- |

This table is a simplified representation. For a comprehensive list, refer to the IUPAC Blue Book.[1]

Deconstruction of the Target Molecule

Before systematic naming, the target molecule must be analyzed to identify its constituent parts.

Molecular Structure:

Caption: Molecular structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Table 2: Key Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | [5][6] |

| Molecular Weight | 181.59 g/mol | [7] |

| CAS Number | 126417-76-3 ((Z)-isomer) | [6][7] |

| 126417-77-4 ((E)-isomer) | [7] | |

| Appearance | Solid |

A Self-Validating Protocol for Systematic Name Derivation

This section provides a rigorous, step-by-step methodology for deriving the preferred IUPAC name. Each step is a logical deduction based on established rules, ensuring a trustworthy and reproducible outcome.

Caption: Workflow for the systematic IUPAC naming process.

Step 1: Identification of the Principal Functional Group

The first and most critical step is to identify the functional group with the highest priority, as this defines the chemical class of the molecule and its naming suffix.

-

Analysis: The molecule contains three types of functional groups: a nitrile (-C≡N), an alkene (>C=C<), and halo- substituents (-Cl, -F).

-

Causality: According to IUPAC priority rules, the nitrile group is senior to both alkenes and halides.[2][4][8][9] Therefore, the compound is named as a nitrile.

Step 2: Determination and Numbering of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group.

-

Analysis: The longest carbon chain incorporating the carbon atom of the nitrile group consists of three carbons.

-

Causality: Per IUPAC rules for nitriles, the carbon atom of the -C≡N group is assigned the locant '1' (C1).[10] The chain is numbered sequentially from this point.

Step 3: Identification and Location of Unsaturation

All multiple bonds within the parent chain must be identified and located.

-

Analysis: A carbon-carbon double bond exists between C2 and C3.

-

Causality: The presence of a double bond changes the suffix of the parent alkane from "-ane" to "-ene".[12][13][14] The position of the double bond is indicated by the lower number of the two carbons involved.

Step 4: Identification and Naming of Substituents

All atoms or groups attached to the parent chain that are not the principal functional group are named as prefixes.

-

Analysis:

-

A chlorine atom is attached to C3. Its prefix is chloro .

-

A phenyl ring, itself substituted with a fluorine atom at its 4-position, is attached to C3. This substituent is named (4-fluorophenyl) . The parentheses are used to avoid ambiguity.

-

Step 5: Determination of Stereochemistry (E/Z Configuration)

For alkenes with three or four different substituents, the cis/trans notation is insufficient. The E/Z system, based on the Cahn-Ingold-Prelog (CIP) priority rules, must be used to describe the absolute stereochemistry around the double bond.[16][17]

Protocol: Applying Cahn-Ingold-Prelog (CIP) Rules

-

Isolate each carbon of the double bond (C2 and C3).

-

For each carbon, rank its two attached groups based on atomic number. The atom with the higher atomic number receives higher priority.[16][18]

-

Compare the positions of the two higher-priority groups.

Table 3: CIP Priority Assignment for 3-Chloro-3-(4-fluorophenyl)acrylonitrile

| Double Bond Carbon | Attached Groups | Priority Analysis (by Atomic Number) | Priority Assignment |

| C2 | -H (Hydrogen) | H (Z=1) vs. C of nitrile (Z=6) | High: -CN Low: -H |

| -CN (Nitrile) | |||

| C3 | -Cl (Chlorine) | Cl (Z=17) vs. C of phenyl ring (Z=6) | High: -Cl Low: -(4-fluorophenyl) |

| -(4-fluorophenyl) |

graph "CIP_Priority" { layout=neato; node [shape=none, fontsize=14, fontname="Arial"]; edge [fontsize=12, fontname="Arial"];// Central double bond C2 [label="C", pos="0,0!"]; C3 [label="C", pos="1.5,0!"]; C2 -- C3 [label="=", len=1.5]; // Substituents on C2 H_C2 [label="H (Low)", pos="-0.5,0.8!"]; CN_C2 [label="-CN (High)", pos="-0.5,-0.8!"]; C2 -- H_C2; C2 -- CN_C2; // Substituents on C3 Cl_C3 [label="-Cl (High)", pos="2.0,-0.8!"]; PhF_C3 [label="-(p-F)Ph (Low)", pos="2.0,0.8!"]; C3 -- Cl_C3; C3 -- PhF_C3; // Dashed line to show the plane p1 [shape=point, pos="-1.5,0!"]; p2 [shape=point, pos="3,0!"]; p1 -- p2 [style=dashed, color="#5F6368"]; // Label for Z configuration label_z [label="High priority groups are on the\nSAME SIDE -> (Z) Isomer", pos="0.75, -2.0!"];

}

Caption: Cahn-Ingold-Prelog priority assignment for the (Z)-isomer.

-

Analysis: The high-priority group on C2 is the nitrile (-CN). The high-priority group on C3 is the chloro (-Cl) group. In the most commonly available isomer, these two groups are on the same side of the double bond.[7][20]

Step 6: Final Assembly of the IUPAC Name

The final name is constructed by combining all the identified components in the correct order: (Stereochemistry)-(Substituents in alphabetical order)-(Parent Name).

-

Stereochemistry: (Z)-

-

Substituents (alphabetized): 3-chloro comes before 3-(4-fluorophenyl). Note that the 'f' in fluorophenyl is used for alphabetization, not the 'p'.

-

Parent Name: prop-2-enenitrile

Final Preferred IUPAC Name:

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile [7]

Significance in a Research and Development Context

The rigorous application of IUPAC nomenclature is not merely an academic exercise; it is fundamental to scientific integrity and industrial application. For drug development professionals, an unambiguous name is critical for:

-

Intellectual Property: Patent claims for novel chemical entities rely on precise and systematic names to define the scope of the invention.

-

Regulatory Affairs: Submissions to regulatory bodies like the FDA or EMA require unequivocal identification of active pharmaceutical ingredients (APIs).

-

Chemical Synthesis and Sourcing: When procuring starting materials or intermediates, the correct IUPAC name, often linked to a CAS number, ensures the correct material is ordered.[6] The stereochemistry is particularly vital, as different isomers (E vs. Z) can have drastically different biological activities and toxicological profiles. For instance, structural analogs of this compound are explored for various biological activities, where subtle changes in substitution or geometry can significantly alter efficacy.[7]

Conclusion

The systematic naming of 3-Chloro-3-(4-fluorophenyl)acrylonitrile results in the preferred IUPAC name (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile . This name is derived through a logical, rule-based process that involves identifying the principal functional group (nitrile), determining the parent chain (prop-2-enenitrile), naming the substituents (3-chloro and 3-(4-fluorophenyl)), and assigning the stereochemistry of the double bond ((Z)-) using the Cahn-Ingold-Prelog priority rules. This detailed protocol underscores the power of IUPAC nomenclature to convey complex structural information in a standardized and unambiguous manner, a practice essential for the global scientific and research community.

References

-

Title: IUPAC Nomenclature Functional Group Priority Order Source: Chemistry short notes URL: [Link]

-

Title: 2.4 IUPAC Naming of Organic Compounds with Functional Groups Source: KPU Pressbooks URL: [Link]

-

Title: Priority Ordering of Functional Groups in Organic Chemistry Nomenclature Source: MedLife Mastery URL: [Link]

-

Title: 18.2: Functional Group Order of Precedence For Organic Nomenclature Source: Chemistry LibreTexts URL: [Link]

-

Title: IUPAC Naming: How to Describe Prioritised Functional Groups in a Name Source: Chemistry School URL: [Link]

-

Title: 4.1 Naming Alkenes and Alkynes Source: Fundamentals of Organic Chemistry - KPU Pressbooks URL: [Link]

-

Title: Nomenclature of Alkenes Source: Moodle URL: [Link]

-

Title: Naming Alkenes | Groups, Systems & Examples Source: Study.com URL: [Link]

-

Title: Nomenclature of Alkenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Naming Alkenes Source: Chemistry Steps URL: [Link]

-

Title: Video: Isomerism in Alkenes Source: JoVE URL: [Link]

-

Title: 4.4 Alkene Stereochemistry and the E,Z Designation Source: Penn State Pressbooks URL: [Link]

-

Title: E–Z system (video) | Alkene nomenclature Source: Khan Academy URL: [Link]

-

Title: Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) Source: Study Mind URL: [Link]

-

Title: E and Z Notation For Alkenes (+ Cis/Trans) Source: Master Organic Chemistry URL: [Link]

-

Title: 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Source: Chongqing Chemdad Co. URL: [Link]

-

Title: (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile Source: Drug Approvals International URL: [Link]

-

Title: 3-chloro-3-(4-chlorophenyl)acrylonitrile | CAS#:78583-86-5 Source: Chemsrc URL: [Link]

-

Title: Rule C-832 Nitriles, Carbonitriles and Cyanides Source: ACD/Labs URL: [Link]

-

Title: IUPAC nomenclature of organic chemistry Source: Wikipedia URL: [Link]

-

Title: Brief Guide to the Nomenclature of Organic Chemistry Source: IUPAC URL: [Link]

-

Title: Acrylonitrile Source: Wikipedia URL: [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chemistryschool.net [chemistryschool.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. medlifemastery.com [medlifemastery.com]

- 10. acdlabs.com [acdlabs.com]

- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 12. 4.1 Naming Alkenes and Alkynes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. Nomenclature of Alkenes [moodle.tau.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 16. 4.4 Alkene Stereochemistry and the E,Z Designation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Khan Academy [khanacademy.org]

- 19. studymind.co.uk [studymind.co.uk]

- 20. drugapprovalsint.com [drugapprovalsint.com]

Molecular weight of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Section 1: Core Molecular Attributes and Identification

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a halogenated aromatic nitrile, a class of compounds often explored in medicinal chemistry and materials science. Precise identification and characterization are paramount for its application in research and development. The foundational attribute of any chemical entity is its molecular weight, which dictates its stoichiometry, molar-based solution preparation, and influences its pharmacokinetic and pharmacodynamic properties.

The molecular weight of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is 181.59 g/mol .[1][2][3][4][5] This value is derived from its molecular formula, C₉H₅ClFN, and is a critical parameter for all quantitative experimental work.[2][3][4][5] This molecular mass places the compound well within the typical range for small-molecule drug candidates, which often adhere to guidelines such as Lipinski's Rule of Five, where a molecular weight under 500 Da is considered favorable for oral bioavailability.

For unambiguous identification, a comprehensive set of chemical identifiers is essential. These are summarized in the table below.

| Identifier | Value | Source |

| Molecular Weight | 181.59 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₉H₅ClFN | [2][3][4][5] |

| IUPAC Name | (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | [1] |

| CAS Number | 126417-76-3; 126417-77-4 | [1][4] |

| Canonical SMILES | N#C/C=C(Cl)/C1=CC=C(F)C=C1 | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 90-93 °C | [4] |

Section 2: Structural Elucidation and Analytical Workflow

The confirmation of a compound's structure and, by extension, its molecular weight, is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.

Caption: Analytical workflow for structural verification.

Mass Spectrometry (MS): This technique directly measures the mass-to-charge ratio of ions. For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the molecular ion peak appears at m/z 181.59, confirming the molecular weight.[1] Common fragmentation patterns observed include the loss of a chlorine atom (m/z 146.59) or a cyanide radical (m/z 138.54), further corroborating the proposed structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The aromatic protons on the 4-fluorophenyl ring resonate as a multiplet between δ 7.03–8.34 ppm.[1] A key feature is the singlet observed at δ 7.63 ppm, corresponding to the vinyl proton adjacent to the nitrile group.[1]

-

¹³C NMR (400 MHz, CDCl₃): The spectrum shows characteristic signals for the nitrile carbon at δ 117.5 ppm and the chlorine-bearing carbon at δ 101.6 ppm.[1] The carbons of the fluorinated aromatic ring appear in the δ 116.1–134.1 ppm range, often exhibiting coupling with the fluorine atom.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present. Key absorption bands for this molecule include a strong, sharp peak for the C≡N (nitrile) stretch at 2,208 cm⁻¹ and a moderate C=C (alkene) stretch at 1,638 cm⁻¹.[1] The presence of halogens is indicated by the C-F stretch at 1,246 cm⁻¹ and the C-Cl stretch at 1,207 cm⁻¹.[1]

Section 3: Synthetic Strategy and Methodologies

While the specific synthesis of the title compound is not detailed in readily available literature, a reliable protocol for its structural isomer, (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile, provides a robust and transferable methodology. This synthesis employs a Vilsmeier-Haack-type reaction, a well-established method for the formylation of activated aromatic compounds, which in this case is adapted for acetophenones.

Caption: General synthetic workflow for halo-phenyl acrylonitrile.

Experimental Protocol: Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile

This protocol is adapted from a documented synthesis and serves as an exemplary procedure for this class of compounds.[6]

-

Reaction Setup: To a solution of 3′-fluoroacetophenone (80.0 g, 0.579 mol) in N,N-dimethyl formamide (560 ml), add phosphoryl chloride (92.50 ml, 1.01 mol) dropwise at approximately 40°C. The temperature should be maintained between 39-41°C during the addition.

-

Intermediate Formation: Stir the resulting reaction mixture at 40°C overnight. The progress of the reaction can be monitored by HPLC to confirm the conversion of the starting material.

-

Nitrile Formation: To the reaction mixture, add a solution of hydroxylamine hydrochloride (45.17 g, 0.637 mol) in N,N-dimethyl formamide (240 ml) dropwise, ensuring the temperature is maintained between 39-45°C.

-

Reaction Completion: Stir the mixture at 40°C for an additional 15 minutes. Monitor for the completion of the second step by HPLC.

-

Work-up and Isolation: Cool the reaction mixture to 15-20°C and add water (800 ml) dropwise, keeping the temperature between 17-21°C.

-

Precipitation: Cool the mixture to 5°C and hold at this temperature for 20 minutes to ensure complete precipitation of the product.

-

Purification: Filter the resulting solid, wash it with two portions of water (2 x 240 ml), and dry at approximately 40°C overnight to yield the final product as a pale yellow solid (74.24 g, 71% yield).[6]

Section 4: Relevance in Medicinal Chemistry and Structure-Property Relationships

While 3-Chloro-3-(4-fluorophenyl)acrylonitrile itself does not have reported biological activity, its structural framework is a valuable starting point for the development of novel therapeutic agents.[1] The acrylonitrile moiety is a known pharmacophore, and modifications to the halogenated phenyl ring can significantly alter the compound's physicochemical properties and biological interactions. Understanding these structure-property relationships is key to rational drug design.

The substitution pattern on the phenyl ring directly impacts molecular weight, lipophilicity, and synthetic accessibility, all of which are critical parameters in drug development.

| Analog | CAS Number | Molecular Weight ( g/mol ) | Key Difference & Implication |

| (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile | 126417-76-3 | 181.59 | Baseline compound. Fluorine can enhance metabolic stability and binding affinity. |

| (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile | 78583-86-5 | 198.05 | Increased molecular weight and lipophilicity. Synthetic yield is reported to be higher (63%) compared to the fluorinated analog (37%), suggesting halogen electronegativity impacts reaction kinetics.[1] |

| (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile | 874479-16-0 | 193.63 | The methoxy group is an electron-donating group, which increases polarity and solubility in polar solvents but may reduce thermal stability.[1] |

| (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile | 1192875-03-8 | 181.59 | Isomeric shift of the fluorine atom reduces steric hindrance, which may improve binding to certain enzymatic targets.[1] |

This comparative analysis demonstrates the "causality behind experimental choices." A researcher might choose the 4-chloro analog for a more efficient synthesis or the 3-fluoro analog to probe a different region of a target's binding pocket. These subtle changes, starting with the molecular weight, can lead to significant differences in the ultimate pharmacological profile.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, and is an acute oral toxicant (Category 4).[2]

-

Signal Word: Warning[2]

-

Hazard Code: H302 (Harmful if swallowed)[2]

-

Storage Class: 11 - Combustible Solids[2]

Researchers should always consult the full Safety Data Sheet (SDS) before handling, use appropriate personal protective equipment (PPE) including gloves and safety glasses, and work in a well-ventilated fume hood.

References

-

3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE, Chemdad Co., [Link]

-

(Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile, Drug Approvals International, [Link]

-

3-chloro-3-(4-chlorophenyl)acrylonitrile | CAS#:78583-86-5, Chemsrc, [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 6. drugapprovalsint.com [drugapprovalsint.com]

Methodological & Application

Application Notes and Protocols: 3-Chloro-3-(4-fluorophenyl)acrylonitrile as a Versatile Precursor for the Synthesis of Novel Pyrazole Derivatives

Introduction: The Significance of Pyrazoles and the Strategic Role of a Fluorinated Acrylonitrile Precursor

The pyrazole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents.[1] Its prevalence stems from its ability to engage in diverse biological interactions, leading to compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacological profile of these molecules. Fluorine-containing organic molecules, in particular, have gained immense attention in drug design due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This guide provides a comprehensive overview of the utility of 3-chloro-3-(4-fluorophenyl)acrylonitrile as a highly effective and versatile precursor for the synthesis of 3-(4-fluorophenyl)-5-aminopyrazoles. The presence of a halogen at the β-position of the α,β-unsaturated nitrile system renders it an excellent electrophilic substrate for cyclocondensation reactions with nucleophiles like hydrazine. This application note will detail the synthesis of the precursor itself, its subsequent conversion to the corresponding pyrazole, and the underlying mechanistic principles, providing researchers with the practical knowledge to leverage this valuable building block in their synthetic endeavors.

Synthesis of the Precursor: 3-Chloro-3-(4-fluorophenyl)acrylonitrile

The synthesis of 3-chloro-3-(4-fluorophenyl)acrylonitrile is a critical first step in the pathway to the target pyrazole derivatives. A reliable method for its preparation is the Vilsmeier-Haack formylation of 4-fluoroacetophenone, followed by reaction with hydroxylamine to form the oxime, and subsequent dehydration and chlorination. A more direct approach, however, involves the direct reaction of 4-fluoroacetophenone with a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide, followed by treatment with hydroxylamine hydrochloride.[3][4]

Experimental Protocol: Synthesis of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

This protocol is adapted from a procedure for the synthesis of the 3-fluoro isomer and is expected to yield the desired 4-fluoro product with comparable efficiency.[3][4]

Materials:

-

4'-Fluoroacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Water (deionized)

Procedure:

-

To a solution of 4'-fluoroacetophenone (1.0 eq) in N,N-dimethylformamide (7 volumes), add phosphorus oxychloride (1.75 eq) dropwise at a temperature maintained around 40°C.

-

Stir the resulting reaction mixture at 40°C overnight. Monitor the reaction for the consumption of the starting material by an appropriate method (e.g., TLC or HPLC).

-

To the reaction mixture, add a solution of hydroxylamine hydrochloride (1.1 eq) in N,N-dimethylformamide (3 volumes) dropwise, while maintaining the temperature between 39-45°C.

-

After stirring for 15 minutes at 40°C, cool the reaction mixture to 15-20°C.

-

Slowly add water (10 volumes) dropwise, ensuring the temperature remains between 17-21°C.

-

Cool the mixture to 5°C and hold at this temperature for 20 minutes to facilitate precipitation.

-

Filter the resulting solid, wash with two portions of water (3 volumes each), and dry under vacuum at 40°C to afford (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile as a solid.[3][4]

Expected Results:

The product is expected to be a pale yellow solid. The yield should be in the range of 70-75%. The structure can be confirmed by spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.75-7.68 (m, 2H), 7.60-7.52 (m, 2H), 7.05 (s, 1H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 163.0 (d, J = 248 Hz), 149.0 (d, J = 3 Hz), 135.0 (d, J = 8 Hz), 130.5 (d, J = 9 Hz), 116.0 (d, J = 22 Hz), 115.5, 89.0.

Note: The spectral data provided are predicted based on the known data for the 3-fluoro isomer and general principles of NMR spectroscopy.[3][4]

Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole

The cyclocondensation of 3-chloro-3-(4-fluorophenyl)acrylonitrile with hydrazine hydrate is a direct and efficient method for the synthesis of 5-amino-3-(4-fluorophenyl)pyrazole.[1] The reaction proceeds readily in a suitable solvent, often with mild heating.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of 5-amino-3-(4-fluorophenyl)pyrazole.

Detailed Protocol: Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole

Materials:

-

(Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Acetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile (1.0 eq) in ethanol (10 volumes).

-

To this solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.[5][6]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Wash the isolated solid with cold ethanol and dry under vacuum to obtain 5-amino-3-(4-fluorophenyl)pyrazole.

Expected Results:

The final product is expected to be a solid. The yield should be in the range of 80-90%.

| Parameter | Expected Value |